Potassium (3,4-difluorobenzyl)trifluoroborate
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Overview
Description
Potassium (3,4-difluorobenzyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium (3,4-difluorobenzyl)trifluoroborate typically involves the reaction of 3,4-difluorobenzyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a palladium catalyst under mild conditions. The process is efficient and yields a stable product that can be easily purified through crystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions: Potassium (3,4-difluorobenzyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also participate in other types of reactions, including oxidation and substitution .
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (3,4-difluorobenzyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism by which potassium (3,4-difluorobenzyl)trifluoroborate exerts its effects is primarily through its role in cross-coupling reactions. The compound acts as a nucleophilic partner, where the boron atom facilitates the transfer of the 3,4-difluorobenzyl group to the electrophilic partner in the presence of a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired carbon-carbon bond .
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-fluorophenyl)trifluoroborate
Comparison: Potassium (3,4-difluorobenzyl)trifluoroborate is unique due to the presence of two fluorine atoms on the benzyl group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals for their enhanced biological activity and stability .
Properties
IUPAC Name |
potassium;(3,4-difluorophenyl)methyl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF5.K/c9-6-2-1-5(3-7(6)10)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSISNWMCYIWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC(=C(C=C1)F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF5K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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